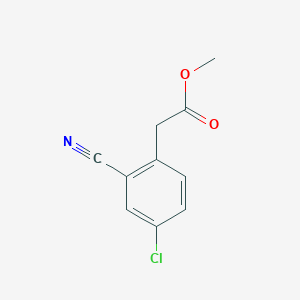
Methyl 2-(4-Chloro-2-cyanophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-Chloro-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid and is characterized by the presence of a chloro and a cyano group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-Chloro-2-cyanophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chloro-2-cyanophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-Chloro-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetic esters.
Hydrolysis: The major product is 2-(4-chloro-2-cyanophenyl)acetic acid.
Reduction: The major product is 2-(4-chloro-2-aminophenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(4-Chloro-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-Chloro-2-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-chloro-4-cyanophenyl)acetate
- Methyl 2-(3-chloro-4-cyanophenyl)acetate
- Methyl (2-cyanophenyl)acetate
Uniqueness
Methyl 2-(4-Chloro-2-cyanophenyl)acetate is unique due to the specific positioning of the chloro and cyano groups on the benzene ring, which influences its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3 |
Clave InChI |
GXDMMYJGRZYIRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


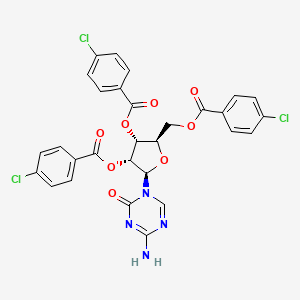
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

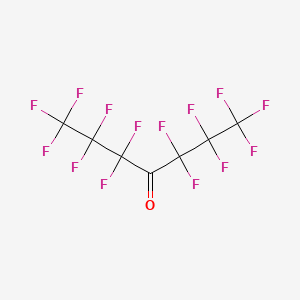
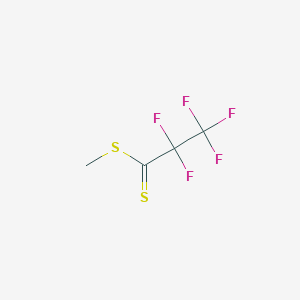
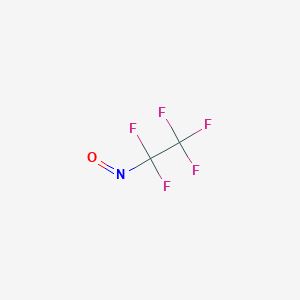
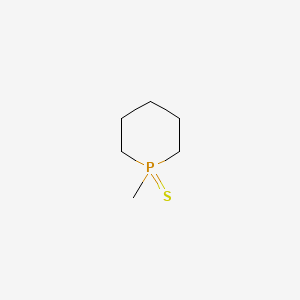
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)

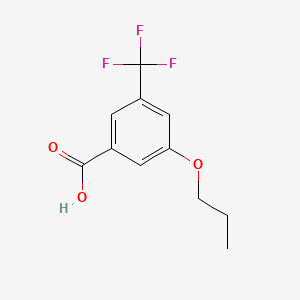
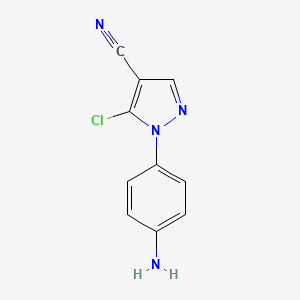
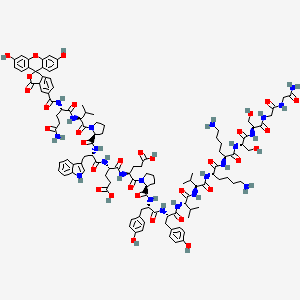
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
